

# AT7867 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Potent ATP-Competitive Inhibitor of Akt and p70S6K

### Introduction

AT7867 dihydrochloride (CAS 1431697-86-7) is a potent, ATP-competitive small molecule inhibitor targeting multiple kinases within the AGC kinase family. Primarily recognized for its robust inhibition of Akt (also known as Protein Kinase B) isoforms (Akt1, Akt2, and Akt3), it also demonstrates significant activity against p70S6 kinase (p70S6K) and Protein Kinase A (PKA). [1] This dual targeting of key nodes in the PI3K/Akt/mTOR signaling pathway has positioned AT7867 as a valuable tool in cancer research for investigating cell proliferation, survival, and metabolism.[2][3] More recently, its role in directing the differentiation of pancreatic progenitor cells has opened new avenues for research in regenerative medicine and diabetes therapy.[4] [5] This technical guide provides a comprehensive overview of AT7867 dihydrochloride, including its biochemical and cellular activities, detailed experimental protocols, and a visualization of its signaling context.

## **Biochemical and Cellular Activity**

AT7867 exerts its inhibitory effects by competing with ATP for the kinase domain of its target proteins.[6][1] This mechanism of action has been validated through in vitro kinase assays and co-crystallization studies.[2] The inhibitory potency of AT7867 against its primary targets has been quantified through the determination of IC50 values.

## **Enzymatic Activity**



| Target Kinase                                   | IC50 (nM) |
|-------------------------------------------------|-----------|
| Akt1                                            | 32        |
| Akt2                                            | 17        |
| Akt3                                            | 47        |
| p70S6K                                          | 85        |
| PKA                                             | 20        |
| Table 1: In vitre inhibitory activity of AT7967 |           |

Table 1: In vitro inhibitory activity of AT7867 against key AGC family kinases.[6][1]

The inhibition of Akt2 by AT7867 is competitive with respect to ATP, with a reported Ki of 18 nM. [6]

### **Cellular Proliferation**

AT7867 has been shown to inhibit the proliferation of a variety of human cancer cell lines, with particular efficacy in those with activating mutations in the PI3K/Akt pathway, such as PTEN-deficient or PIK3CA-mutant lines.[7]



| Cell Line  | Tumor Type      | IC50 (μM)  |
|------------|-----------------|------------|
| MES-SA     | Uterine Sarcoma | 0.9 - 0.94 |
| MDA-MB-468 | Breast Cancer   | 2.26       |
| MCF-7      | Breast Cancer   | 1.86       |
| HCT116     | Colon Cancer    | 1.76       |
| HT29       | Colon Cancer    | 3.04       |
| LNCaP      | Prostate Cancer | 10 - 12    |
| PC3        | Prostate Cancer | 10 - 12    |

Table 2: In vitro antiproliferative activity of AT7867 in various human cancer cell lines.

## **Signaling Pathway**

AT7867 targets central kinases in the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates numerous cellular processes. By inhibiting Akt and p70S6K, AT7867 disrupts the downstream signaling that promotes cell growth, proliferation, and survival.





Click to download full resolution via product page

AT7867 inhibits key nodes in the PI3K/Akt/mTOR pathway.

# **Experimental Protocols**In Vitro Kinase Inhibition Assay



This protocol describes a radiometric filter binding assay to determine the IC50 of AT7867 against target kinases.

#### Materials:

- Purified recombinant kinase (Akt1, Akt2, Akt3, p70S6K, or PKA)
- Peptide substrate (e.g., Aktide-2T for Akt)
- Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA,
  15 mM MgCl2, 1 mM sodium orthovanadate, 1 mM DTT)
- [y-33P]ATP
- AT7867 dihydrochloride dissolved in DMSO
- 96-well plates
- · Filter plates
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of AT7867 in DMSO.
- In a 96-well plate, add the kinase, peptide substrate, and AT7867 dilution to the kinase assay buffer.
- Initiate the reaction by adding [y-33P]ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 20-60 minutes).
- Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [y-33P]ATP.
- Add scintillant to the filter plate and measure radioactivity using a scintillation counter.



Calculate IC50 values from the dose-response curves.

## **Cell Proliferation Assay (Alamar Blue)**

This protocol outlines the use of the Alamar Blue assay to assess the anti-proliferative effects of AT7867 on cancer cell lines.

#### Materials:

- Human cancer cell lines (e.g., U87MG, MES-SA)
- Complete cell culture medium
- 96-well microplates
- AT7867 dihydrochloride
- Alamar Blue reagent
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10<sup>3</sup> cells per well and allow them to adhere for 24 hours.
- Treat the cells with various concentrations of AT7867 or a vehicle control (DMSO) for 72 hours.[7]
- Add Alamar Blue solution to each well and incubate for a period that allows for color development.
- Measure the absorbance or fluorescence of each well using a plate reader.
- Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

## **Western Blot Analysis of Pharmacodynamic Markers**



This protocol describes the detection of changes in the phosphorylation status of downstream targets of Akt and p70S6K following AT7867 treatment.



Click to download full resolution via product page

Workflow for Western blot analysis of AT7867's effects.



#### Procedure:

- Culture cells (e.g., U87MG) and treat with AT7867 for the desired time (e.g., 1 hour).[2]
- Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against phosphorylated and total GSK3β and S6 ribosomal protein. A loading control like GAPDH should also be used.[2]
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Visualize the protein bands using a chemiluminescence detection system.

## In Vivo Human Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of AT7867 in a mouse xenograft model.

#### Materials:

- Immunodeficient mice (e.g., athymic nude mice)
- Human tumor cells (e.g., U87MG, MES-SA)
- AT7867 dihydrochloride
- Vehicle for administration
- Calipers

#### Procedure:

- Subcutaneously inject human tumor cells into the flank of the mice.
- Allow the tumors to reach a palpable size.
- Randomize the mice into treatment and control groups.



- Administer AT7867 orally (p.o.) or intraperitoneally (i.p.) at the desired dose (e.g., 90 mg/kg p.o. or 20 mg/kg i.p.).[6][3]
- Measure tumor volume regularly using calipers.
- At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blotting for p-GSK3β and p-S6RP).[6]

## Application in Pancreatic Progenitor Cell Differentiation

Recent studies have highlighted a novel application for AT7867 in the field of regenerative medicine. It has been shown to promote the differentiation and proliferation of human induced pluripotent stem cells (hiPSCs) into pancreatic progenitor cells (PPCs).[4][7][5] Treatment with AT7867 significantly increases the percentage of PDX1+/NKX6.1+ and PDX1+/GP2+ progenitor cells.[7][5] This enrichment of the desired cell population is a critical step towards generating functional, insulin-producing beta cells for the treatment of type 1 diabetes. Transplantation of these AT7867-treated progenitor cells into diabetic mice has been shown to accelerate the reversal of hyperglycemia.[7][5]

## Conclusion

AT7867 dihydrochloride is a well-characterized and potent inhibitor of the Akt/p70S6K signaling axis. Its utility in cancer research is established, providing a valuable chemical probe to dissect the roles of these kinases in tumorigenesis and to evaluate their potential as therapeutic targets. The emerging application of AT7867 in directing stem cell differentiation underscores its versatility and opens exciting new avenues for its use in regenerative medicine. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted activities of this important small molecule inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT7867 promotes pancreatic progenitor differentiation of human iPSCs PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT7867 promotes pancreatic progenitor differentiation of human iPSCs PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [AT7867 Dihydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605655#at7867-dihydrochloride-cas-number-1431697-86-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com